molecular formula C8H10Cl2FN B13645767 1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride

1-(2-Chloro-5-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B13645767
M. Wt: 210.07 g/mol
InChI Key: BJECCCSCNGQYDR-UHFFFAOYSA-N
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Description

®-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride is a chiral amine compound that features a chlorine and fluorine substituent on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-5-fluorobenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using an amine source and a reducing agent like sodium cyanoborohydride.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride may involve large-scale reductive amination followed by chiral resolution using chromatography or crystallization techniques. The final product is then purified and converted to the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

®-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride: The enantiomer of the compound with similar properties but different biological activity.

    1-(2-Chloro-5-fluorophenyl)ethanamine: The non-chiral version of the compound.

    2-Chloro-5-fluoroamphetamine: A structurally related compound with different pharmacological effects.

Uniqueness

®-1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer and other related compounds. This uniqueness makes it valuable in the development of selective pharmaceuticals and research tools.

Properties

Molecular Formula

C8H10Cl2FN

Molecular Weight

210.07 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(10)2-3-8(7)9;/h2-5H,11H2,1H3;1H

InChI Key

BJECCCSCNGQYDR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Cl)N.Cl

Origin of Product

United States

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